2-(1H-imidazol-1-yl)benzene-1-sulfonamide
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Overview
Description
2-(1H-imidazol-1-yl)benzene-1-sulfonamide is an aromatic sulfonamide compound that features an imidazole ring attached to a benzene sulfonamide group. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. The imidazole ring is a five-membered heterocyclic structure containing two nitrogen atoms, which imparts unique chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-imidazol-1-yl)benzene-1-sulfonamide typically involves the reaction of 2-chlorobenzenesulfonamide with imidazole under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
2-chlorobenzenesulfonamide+imidazoleK2CO3,DMF,heatthis compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: 2-(1H-imidazol-1-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The sulfonamide group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The imidazole ring can be oxidized or reduced under specific conditions.
Coordination Chemistry: The compound can form coordination complexes with metal ions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Oxidation: Oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation of the imidazole ring may yield imidazole N-oxides, while nucleophilic substitution can introduce various functional groups onto the benzene ring.
Scientific Research Applications
2-(1H-imidazol-1-yl)benzene-1-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the synthesis of advanced materials and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 2-(1H-imidazol-1-yl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The imidazole ring can coordinate with metal ions, affecting enzyme activity and protein function. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), inhibiting enzymes involved in folate synthesis, which is crucial for DNA replication and cell division in microorganisms.
Comparison with Similar Compounds
Sulfathiazole: Another sulfonamide with a thiazole ring instead of an imidazole ring.
Sulfamethoxazole: Contains an oxazole ring and is widely used as an antibiotic.
Sulfadiazine: Features a pyrimidine ring and is used in the treatment of bacterial infections.
Uniqueness: 2-(1H-imidazol-1-yl)benzene-1-sulfonamide is unique due to the presence of the imidazole ring, which imparts distinct chemical properties and biological activities compared to other sulfonamides. Its ability to form coordination complexes and its potential as an enzyme inhibitor make it a valuable compound in various research fields.
Properties
CAS No. |
1094671-87-0 |
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Molecular Formula |
C9H9N3O2S |
Molecular Weight |
223.3 |
Purity |
95 |
Origin of Product |
United States |
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